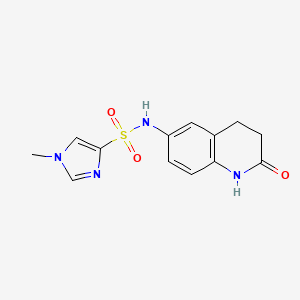

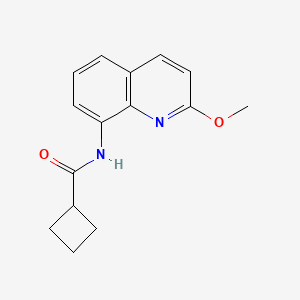

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic organic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

科学的研究の応用

Catalysis and Synthesis

This compound's derivatives have been explored for their catalytic roles and synthetic applications. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been utilized as an efficient, halogen-free, and reusable Brønsted acidic ionic liquid catalyst for the synthesis of polyhydroquinoline derivatives via a one-pot condensation process. This method is praised for being clean, simple, and providing high yield over a short reaction time, with the catalyst being recyclable and reusable without significant loss in activity (N. G. Khaligh, 2014).

Biological Activities

Imidazo[2,1-a]isoquinolines, compounds structurally related to the queried chemical, have garnered interest due to their diverse biological activities. These include anti-inflammatory, potential antirhinoviral, long-acting local anesthetic, antiulcer properties, and non-hormonal contragestational activities in both hamsters and rats. The synthesis of these compounds involves various cyclization techniques, demonstrating their potential in medicinal chemistry for developing new therapeutic agents (Rui Hou et al., 2004).

Anticancer Potential

Another study focused on the synthesis and evaluation of polyhydroquinoline derivatives, catalyzed by 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), highlighted the anticancer activity of these derivatives against human breast cancer cells (MCF7). This indicates the potential therapeutic applications of compounds within the same chemical family as 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide in oncology (S. C. Jadhvar et al., 2017).

Corrosion Inhibition

Research into N-heterocyclic compounds based on 8-hydroxyquinoline, which share structural similarities with the compound , has shown efficient corrosion inhibition for mild steel in HCl solution. This suggests that derivatives of "1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide" could also find applications in corrosion prevention and materials science (M. Rbaa et al., 2020).

Enzyme Inhibition

The compound and its derivatives also exhibit promise in enzyme inhibition, which is crucial for the development of new drugs. For example, hetaryl sulfonamides, which could include derivatives of the queried compound, have shown impressive inhibition profiles against carbonic anhydrase (CA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This indicates potential for the development of drugs targeting these enzymes, with implications for treating conditions like glaucoma, Alzheimer's disease, and others (P. Taslimi et al., 2017).

特性

IUPAC Name |

1-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-17-7-13(14-8-17)21(19,20)16-10-3-4-11-9(6-10)2-5-12(18)15-11/h3-4,6-8,16H,2,5H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSNYFDFRYLXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)

![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)

![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)

![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)

![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)